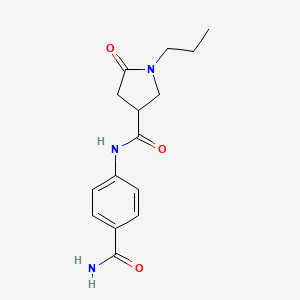![molecular formula C23H29NO5 B11157891 7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B11157891.png)
7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-4-PROPYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-4-PROPYL-2H-CHROMEN-2-ONE typically involves multiple steps. One common method is the Williamson etherification reaction, where 4-hydroxy-2H-chromen-2-one reacts with an appropriate alkyl halide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The reaction conditions often require heating to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-4-PROPYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-4-PROPYL-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and infections.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share structural similarities and exhibit diverse biological activities.
1,2,3,4-Tetrahydroisoquinolines: These analogs also possess significant biological activities and are studied for their therapeutic potential.
Uniqueness
7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-4-PROPYL-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H29NO5 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
7-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethoxy]-4-propylchromen-2-one |
InChI |
InChI=1S/C23H29NO5/c1-2-5-16-12-22(26)29-20-13-18(7-8-19(16)20)28-15-21(25)24-11-10-23(27)9-4-3-6-17(23)14-24/h7-8,12-13,17,27H,2-6,9-11,14-15H2,1H3 |
InChI Key |
XNGDYRYTOUCVKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCC4(CCCCC4C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11157813.png)
methanone](/img/structure/B11157824.png)
![Methyl 3-{[(5-bromo-3-pyridyl)carbonyl]anilino}propanoate](/img/structure/B11157830.png)
![1-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11157837.png)
![6-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid](/img/structure/B11157841.png)
![5-[2-(4-bromophenyl)-2-oxoethoxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B11157847.png)
![methyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11157854.png)

![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]acetamide](/img/structure/B11157860.png)
![ethyl 3-{6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11157862.png)
![4-chloro-N'-[(6Z)-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene]benzohydrazide](/img/structure/B11157868.png)
![7-[(2-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one](/img/structure/B11157877.png)
![3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B11157884.png)
![3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11157890.png)
